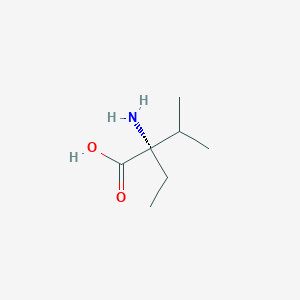

(S)-2-amino-2-ethyl-3-methylbutanoic acid

Description

Academic Context and Research Significance of Non-Proteinogenic Amino Acids

In the realm of biochemistry, the 22 proteinogenic amino acids are the fundamental building blocks of proteins, encoded directly by the genetic code of organisms. wikipedia.org Beyond this canonical set, a vast and diverse group of amino acids known as non-proteinogenic amino acids (NPAAs) exists. wikipedia.orgacs.org These can be naturally occurring compounds not incorporated into proteins, intermediates in metabolic pathways, or synthetic molecules created in the laboratory. wikipedia.orgresearchgate.net

The research significance of NPAAs is substantial and multifaceted:

Metabolic Intermediates: Many natural NPAAs, such as ornithine and citrulline, are crucial intermediates in primary metabolic processes like the urea (B33335) cycle. wikipedia.org

Bioactive Molecules: NPAAs can function as neurotransmitters, toxins, and components of bacterial cell walls. wikipedia.org For instance, γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. wikipedia.org

Tools in Peptide Chemistry: The incorporation of synthetic NPAAs into peptide chains is a powerful strategy in medicinal chemistry and materials science. taylorandfrancis.com Because they are not recognized by the same enzymes that degrade natural peptides, their inclusion can significantly increase the metabolic stability of peptide-based drugs. taylorandfrancis.com

Conformational Control: NPAAs, particularly those with substitutions at the alpha-carbon, can impose rigid conformational constraints on the peptide backbone. researchgate.netnih.gov This allows for the design of peptides with specific, predictable three-dimensional structures, such as helices or extended strands, which is critical for modulating their interaction with biological targets. researchgate.netnih.gov

The study of NPAAs like (S)-2-amino-2-ethyl-3-methylbutanoic acid provides critical insights into protein folding, enzyme mechanisms, and drug design, making them indispensable tools in modern chemical biology. nih.govmdpi.com

Structural Classification and Relation to Branched-Chain Amino Acid Analogues

This compound is classified as a chiral, α,α-disubstituted amino acid. researchgate.netjst.go.jp This classification stems from two key structural features: the presence of two substituents on the alpha-carbon (the carbon atom adjacent to the carboxyl group) and the specific stereochemistry at this carbon.

Structural Breakdown:

Alpha-Carbon (Cα): This central carbon is bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH), an ethyl group (-CH2CH3), and an isopropyl group (-CH(CH3)2).

α,α-Disubstitution: Unlike proteinogenic amino acids which have a hydrogen atom and a side chain attached to the Cα, this compound has two alkyl groups (ethyl and isopropyl). researchgate.net The replacement of the α-hydrogen with an alkyl group severely restricts the conformational freedom around the peptide bond. nih.govjst.go.jp

(S)-Configuration: The "S" designation refers to the specific spatial arrangement of the groups around the chiral Cα center, according to the Cahn-Ingold-Prelog priority rules.

This compound is a direct analogue of the natural proteinogenic branched-chain amino acids (BCAAs), particularly valine. The three proteinogenic BCAAs—valine, leucine (B10760876), and isoleucine—are essential amino acids for humans and are characterized by their non-linear, aliphatic side chains. wikipedia.orgmdpi.com

The relationship can be seen in the following comparison:

Valine: Its structure is 2-amino-3-methylbutanoic acid. matrix-fine-chemicals.com

This compound: This compound can be conceptualized as a valine molecule where the hydrogen on the α-carbon has been replaced by an ethyl group.

This "α-ethylation" is a critical modification. Research has shown that peptides composed of α-ethylated α,α-disubstituted amino acids, such as this one, tend to adopt a fully extended C5-conformation. researchgate.netnih.gov This contrasts with α-methylated amino acids, which typically induce a helical structure. nih.govjst.go.jp This predictable influence on secondary structure makes this compound a valuable building block for designing peptides with specific shapes and functions.

Data Tables

Table 1: Structural Comparison of this compound and Valine

| Feature | This compound | Valine |

| IUPAC Name | This compound | (S)-2-amino-3-methylbutanoic acid |

| Molecular Formula | C₇H₁₅NO₂ | C₅H₁₁NO₂ |

| Alpha-Carbon Substituents | Amino, Carboxyl, Ethyl, Isopropyl | Amino, Carboxyl, Hydrogen, Isopropyl |

| Classification | Non-proteinogenic, α,α-disubstituted | Proteinogenic, Branched-Chain (BCAA) |

| Key Structural Difference | Ethyl group at the α-carbon | Hydrogen atom at the α-carbon |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2S)-2-amino-2-ethyl-3-methylbutanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-4-7(8,5(2)3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 |

InChI Key |

ZREHYDMEQQDRGS-ZETCQYMHSA-N |

Isomeric SMILES |

CC[C@](C(C)C)(C(=O)O)N |

Canonical SMILES |

CCC(C(C)C)(C(=O)O)N |

Origin of Product |

United States |

Stereochemical Investigations of S 2 Amino 2 Ethyl 3 Methylbutanoic Acid

Enantiomeric Purity and Chiral Resolution Methodologies

The preparation of enantiomerically pure (S)-2-amino-2-ethyl-3-methylbutanoic acid is a critical step for its potential applications. Achieving high enantiomeric purity typically involves either stereoselective synthesis or the resolution of a racemic mixture.

Enzymatic Approaches for Stereoselective Synthesis and Resolution

Enzymatic methods offer a powerful tool for obtaining chiral compounds with high stereoselectivity under mild conditions. For a racemic mixture of 2-amino-2-ethyl-3-methylbutanoic acid, enzymatic resolution would be a viable strategy. This process involves the use of enzymes that selectively act on one enantiomer, allowing for the separation of the two.

Commonly used enzymes for the resolution of amino acids include lipases, proteases, and aminoacylases. For instance, a lipase (B570770) could be employed to selectively hydrolyze the ester of one enantiomer of 2-amino-2-ethyl-3-methylbutanoic acid, leaving the other enantiomer's ester intact. This difference in reactivity allows for the separation of the hydrolyzed acid from the unreacted ester.

Dynamic kinetic resolution (DKR) is another advanced enzymatic method that could theoretically be applied. In DKR, the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. This would involve an enzyme for the stereoselective reaction and a racemizing agent.

Table 1: Potential Enzymatic Resolution Strategies for 2-amino-2-ethyl-3-methylbutanoic acid

| Enzyme Class | Substrate Derivative | Principle of Separation |

| Lipase | Ester (e.g., methyl or ethyl ester) | Selective hydrolysis of one enantiomer |

| Protease | Amide | Selective hydrolysis of one enantiomer |

| Aminoacylase | N-acyl derivative | Selective deacylation of one enantiomer |

It is important to emphasize that while these methods are standard for chiral resolutions, their specific application and efficacy for 2-amino-2-ethyl-3-methylbutanoic acid have not been documented.

Chemical Asymmetric Synthesis Techniques for Enantiopure this compound

Asymmetric synthesis provides a direct route to the enantiopure compound, avoiding the need for resolution. Several strategies could be envisioned for the synthesis of this compound.

One potential approach involves the use of a chiral auxiliary. This method entails attaching a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of the target molecule, a chiral auxiliary could be attached to a glycine (B1666218) equivalent, followed by the sequential alkylation with an ethyl and an isopropyl group. The stereocenter would be controlled by the chiral auxiliary, which can be removed in a later step.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to control the stereochemistry of the reaction. For example, a chiral phase-transfer catalyst could be used for the asymmetric alkylation of a protected glycine derivative.

Table 2: Hypothetical Asymmetric Synthesis Approaches

| Method | Key Reagent/Step | Mechanism of Stereocontrol |

| Chiral Auxiliary | e.g., Evans oxazolidinone | Steric hindrance from the auxiliary directs the approach of the electrophile. |

| Asymmetric Catalysis | Chiral phase-transfer catalyst | Formation of a chiral ion pair that favors one enantiomeric product. |

| Memory of Chirality | Enolate chemistry | Retention of stereochemical information from a chiral starting material. |

The successful implementation of these methods would require significant experimental optimization to achieve high enantioselectivity for this compound.

Determination and Validation of Absolute and Relative Stereochemistry

Once the enantiomerically enriched or pure compound is obtained, the determination of its absolute and relative stereochemistry is essential.

The absolute configuration of a chiral molecule like this compound can be unequivocally determined by single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of the atoms.

In the absence of suitable crystals, spectroscopic methods in conjunction with chiral derivatizing agents, such as Mosher's acid, can be used. By converting the amino acid into diastereomeric amides or esters with a chiral reagent, the absolute configuration can be deduced by analyzing the differences in their NMR spectra.

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), can also provide information about the stereochemistry. While these methods are often used to compare the stereochemistry of a new compound to that of a known compound, theoretical calculations can also be used to predict the CD spectrum for a given absolute configuration.

Stereochemical Influence on Molecular Recognition and Interactions

The stereochemistry of a molecule plays a pivotal role in its interaction with other chiral molecules, a phenomenon known as molecular recognition. For this compound, its specific three-dimensional structure would govern its binding to biological targets such as enzymes or receptors.

The presence of two alkyl groups (ethyl and isopropyl) at the α-carbon, in addition to the amino and carboxyl groups, creates a unique and sterically hindered chiral center. This specific arrangement of substituents would dictate the possible intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

For instance, if this amino acid were to be incorporated into a peptide, the (S)-configuration would define the orientation of the side chain, influencing the local conformation of the peptide backbone and its ability to interact with other molecules. The stereochemistry is thus fundamental to its potential biological activity.

Synthetic Methodologies for S 2 Amino 2 Ethyl 3 Methylbutanoic Acid and Its Derivatives

Chemical Synthesis Routes and Strategies

The construction of the sterically demanding quaternary stereocenter of (S)-2-amino-2-ethyl-3-methylbutanoic acid necessitates robust and stereoselective chemical strategies. The primary approaches involve the formation of the α-carbon-nitrogen bond and the two α-carbon-carbon bonds in a controlled manner.

Retrosynthetic Analysis and Precursor Selection

A common retrosynthetic approach for α,α-disubstituted amino acids like this compound involves disconnecting the molecule at the α-carbon. Two primary strategies emerge from this analysis:

Strecker Synthesis Approach: This route disconnects the amino and carboxyl groups, leading back to a ketone precursor, specifically 3-methyl-2-pentanone (B1360105). The Strecker synthesis involves the reaction of a ketone with an amine (or ammonia) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of α,α-disubstituted amino acids, a ketone is used instead of an aldehyde. wikipedia.org To achieve the desired (S)-stereochemistry, asymmetric variations of the Strecker synthesis are employed, often utilizing chiral auxiliaries or catalysts. wikipedia.org

Alkylation of a Glycine (B1666218) Equivalent: This strategy involves the sequential alkylation of a chiral glycine enolate equivalent. The retrosynthetic disconnection breaks the two Cα-alkyl bonds, leading back to a chiral glycine template and the corresponding alkyl halides (ethyl iodide and isopropyl bromide). The stereochemistry at the α-carbon is controlled by the chiral auxiliary, which directs the approach of the electrophiles. researchgate.netresearchgate.net

The selection of precursors is dictated by the chosen synthetic route. For the Strecker synthesis, the key precursor is 3-methyl-2-pentanone. For the glycine alkylation strategy, a suitable chiral glycine equivalent, ethyl iodide, and an isopropyl halide are required.

Key Reaction Steps, Conditions, and Mechanistic Studies

Strecker Synthesis: The classical Strecker synthesis provides a racemic mixture of the amino acid. wikipedia.org The reaction proceeds through the formation of an imine from 3-methyl-2-pentanone and ammonia, followed by the nucleophilic addition of cyanide to form the α-aminonitrile, 2-amino-2-ethyl-3-methylbutanonitrile . Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the amino acid. wikipedia.orgmasterorganicchemistry.com

To achieve an asymmetric synthesis, a chiral amine, such as (S)-(-)-α-methylbenzylamine, can be used as a chiral auxiliary. This forms a chiral imine intermediate, which then undergoes diastereoselective cyanide addition.

Alkylation of Chiral Glycine Imines: A powerful method for the asymmetric synthesis of α,α-disubstituted amino acids involves the diastereoselective alkylation of chiral glycine enolates. A commonly used system involves the benzophenone (B1666685) imine of glycine alkyl esters. The chirality can be introduced through a chiral phase-transfer catalyst derived from Cinchona alkaloids. researchgate.net The synthesis would proceed by first alkylating the glycine imine with one alkyl halide (e.g., ethyl iodide) and then, after deprotonation, with the second alkyl halide (e.g., isopropyl bromide). The order of alkylation and the nature of the chiral auxiliary are crucial for controlling the final stereochemistry.

Another approach utilizes chiral auxiliaries covalently attached to the glycine unit, such as Evans oxazolidinones or pseudoephedrine amides. The enolate of the N-acylated glycine derivative is formed using a strong base like lithium diisopropylamide (LDA) and then sequentially alkylated. The chiral auxiliary directs the alkylating agents to a specific face of the enolate, leading to high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched amino acid.

Optimization of Reaction Yield and Selectivity

For the Strecker synthesis , optimization often involves the choice of chiral auxiliary and reaction conditions to maximize the diastereoselectivity of the cyanide addition. Crystallization-induced asymmetric transformation can be a powerful technique to enhance both the yield and diastereomeric ratio of the desired α-aminonitrile intermediate.

In the alkylation of chiral glycine equivalents , the choice of base, solvent, and reaction temperature is critical for achieving high yields and stereoselectivity. The use of additives like lithium chloride can help to break up aggregates of the enolate, leading to improved reactivity and selectivity. The steric bulk of both the chiral auxiliary and the alkylating agents significantly influences the diastereoselectivity of the alkylation steps.

| Parameter | Strecker Synthesis | Glycine Enolate Alkylation |

| Key Precursors | 3-Methyl-2-pentanone, Cyanide source, Chiral amine (for asymmetric version) | Chiral glycine equivalent, Ethyl halide, Isopropyl halide |

| Key Intermediates | α-Aminonitrile | Chiral enolate, Mono-alkylated intermediate |

| Stereocontrol | Chiral auxiliary or catalyst | Chiral auxiliary or phase-transfer catalyst |

| Optimization Focus | Diastereoselectivity of cyanide addition | Diastereoselectivity of sequential alkylations |

Biocatalytic and Chemoenzymatic Synthesis Approaches

Biocatalysis offers an attractive, environmentally benign alternative to classical chemical synthesis, often providing high enantioselectivity under mild reaction conditions. mbl.or.krnih.gov

Enzyme Screening and Engineering for Targeted Synthesis

The direct enzymatic synthesis of this compound is challenging due to the steric bulk at the α-position. However, several classes of enzymes could potentially be engineered for this purpose:

Transaminases (TAs): ω-Transaminases are promising candidates for the asymmetric synthesis of chiral amines and amino acids from their corresponding keto-precursors. mbl.or.krnih.govnih.gov For the synthesis of the target molecule, a highly engineered transaminase would be required to accept the sterically hindered 2-keto-3-methyl-pentanoic acid as a substrate. Screening of existing transaminase libraries and directed evolution could be employed to develop a biocatalyst with the desired activity and stereoselectivity. acs.org

Lipases for Kinetic Resolution: In a chemoenzymatic approach, a racemic mixture of 2-amino-2-ethyl-3-methylbutanoic acid or its ester derivative, synthesized chemically, could be resolved using a lipase (B570770). Lipases can selectively acylate or hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the desired (S)-enantiomer. The efficiency of the resolution depends on the enantioselectivity (E-value) of the lipase for the specific substrate.

| Enzyme Class | Application | Key Considerations |

| Transaminases | Asymmetric synthesis from a keto-acid precursor | Substrate specificity for sterically hindered ketones, high enantioselectivity |

| Lipases | Kinetic resolution of a racemic mixture | High enantioselectivity (E-value), compatibility with organic solvents |

Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformation utilizes entire microbial cells as catalysts, offering advantages such as cofactor regeneration and improved enzyme stability. nih.govnih.gov For the production of this compound, a recombinant microorganism could be engineered to overexpress a suitable enzyme, such as a specifically evolved transaminase.

The whole-cell system would take up the keto-acid precursor, 2-keto-3-methyl-pentanoic acid, and an amino donor (e.g., alanine (B10760859) or isopropylamine), and convert it to the desired amino acid. The cell's metabolic machinery would regenerate the necessary cofactors, such as pyridoxal (B1214274) 5'-phosphate (PLP) for transaminases. The development of such a whole-cell biocatalyst would require significant metabolic engineering to optimize the expression of the key enzyme and to channel the metabolic flux towards the desired product while minimizing the formation of byproducts.

Metabolic and Biosynthetic Pathways Involving S 2 Amino 2 Ethyl 3 Methylbutanoic Acid Analogues

Relationship to Branched-Chain Amino Acid Metabolism (Valine, Isoleucine, Leucine)

The structural similarity of (S)-2-amino-2-ethyl-3-methylbutanoic acid to isoleucine and valine suggests that its metabolic processing would follow a similar cascade of enzymatic reactions. The core of BCAA metabolism involves two primary steps: a reversible transamination followed by an irreversible oxidative decarboxylation. nih.gov

Catabolic Pathways and Formation of Branched-Chain Keto Acids and Acyl-CoAs

The initial step in the breakdown of BCAAs is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govnih.govnih.gov This reaction involves the transfer of the amino group from the BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.govbiosynth.com For this compound, this initial transamination would be expected to produce (S)-2-keto-2-ethyl-3-methylbutanoic acid.

Following transamination, the resulting BCKA undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.gov This multi-enzyme complex converts the BCKA into its corresponding branched-chain acyl-CoA derivative. nih.gov In the case of (S)-2-keto-2-ethyl-3-methylbutanoic acid, this would lead to the formation of 2-methylbutanoyl-CoA, a key intermediate that can then enter further metabolic pathways.

The subsequent catabolic steps for the acyl-CoA derivatives of the canonical BCAAs are distinct. The breakdown of leucine (B10760876) yields ketogenic products, valine catabolism is glucogenic, and isoleucine is both. nih.gov Given the structure of 2-methylbutanoyl-CoA, its further metabolism would likely mirror aspects of isoleucine catabolism.

Table 1: Comparison of Catabolic Intermediates

| Starting Amino Acid | Corresponding α-Keto Acid | Corresponding Acyl-CoA |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA |

| Isoleucine | α-Keto-β-methylvalerate | α-Methylbutyryl-CoA |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA |

| This compound (Hypothesized) | (S)-2-keto-2-ethyl-3-methylbutanoic acid | 2-Methylbutanoyl-CoA |

Anabolic Routes and Integration into Biosynthetic Cycles

While primarily discussed in the context of catabolism in mammals, the reversible nature of the transamination reaction allows for the synthesis of BCAAs from their corresponding α-keto acids, provided a suitable amino donor is available. nih.govbiosynth.com Therefore, it is plausible that this compound could be synthesized from (S)-2-keto-2-ethyl-3-methylbutanoic acid through the action of a BCAT.

The biosynthesis of the carbon skeletons of BCAAs in microorganisms and plants originates from central metabolic intermediates. nih.gov For instance, the precursor for valine and leucine biosynthesis is pyruvate (B1213749), while isoleucine synthesis starts with both pyruvate and threonine. The biosynthesis of an α,α-disubstituted amino acid like this compound would likely require a specialized biosynthetic pathway to generate the specific branched-chain α-keto acid precursor.

Enzymatic Transformations and Intermediates

The key enzymatic players in the metabolism of this compound analogues are aminotransferases and dehydrogenases, which facilitate the interconversion of amino acids and their corresponding keto acids and acyl-CoA derivatives.

Aminotransferase and Dehydrogenase Activities

Aminotransferases (Transaminases): These pyridoxal-5'-phosphate (PLP)-dependent enzymes are central to amino acid metabolism. nih.govumaryland.edu BCATs exhibit broad substrate specificity for the natural BCAAs. nih.gov While the activity of BCATs on α,α-disubstituted amino acids like this compound is not extensively documented, the structural resemblance to isoleucine suggests it could be a substrate, albeit potentially with different kinetics. The efficiency of this transamination would be a critical determinant of its metabolic fate.

Dehydrogenases: The BCKDH complex is a critical regulatory point in BCAA catabolism. nih.gov Its activity is tightly controlled by phosphorylation and dephosphorylation. The substrate specificity of the BCKDH complex for the BCKAs of valine, isoleucine, and leucine is well-established. It is highly probable that the α-keto acid analogue of this compound, namely (S)-2-keto-2-ethyl-3-methylbutanoic acid, would also be a substrate for this enzyme complex, leading to its irreversible degradation.

Racemization Processes in Related Chiral Intermediates

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a known process for amino acids. This can occur through various chemical and enzymatic mechanisms. For α-alkyl amino acids, racemization can be facilitated by the formation of a planar carbanion intermediate at the α-carbon. The presence of two alkyl substituents at the α-carbon in this compound would influence the stability of such an intermediate and thus the rate of racemization.

In biological systems, some racemization can occur during transamination reactions. The formation of the external aldimine with the PLP cofactor can, under certain conditions, lead to the loss of stereochemistry at the α-carbon before the amino group is transferred. nih.gov While specific racemases for this compound are not known, the general chemical principles of amino acid racemization would apply.

Role of this compound in Microbial Metabolism

Microorganisms possess a vast and diverse metabolic capacity, often utilizing non-proteinogenic amino acids for various purposes. nih.govmdpi.com While the specific role of this compound in microbial metabolism is not well-defined, several possibilities exist based on the known functions of other amino acids in microbes.

Non-proteinogenic amino acids can be incorporated into secondary metabolites with antimicrobial or other bioactive properties. It is conceivable that certain microbes could synthesize and utilize this compound as a building block for such compounds.

Furthermore, some microorganisms can utilize unusual amino acids as carbon and nitrogen sources. The catabolic pathway outlined above, involving transamination and oxidative decarboxylation, would allow microbes to break down this compound to generate energy and metabolic intermediates. The ability to metabolize such a compound could provide a competitive advantage in certain ecological niches. The production of this amino acid by certain microbes could also play a role in inter-species communication or competition. mdpi.com

Biochemical Interactions and Enzymatic Systems Associated with S 2 Amino 2 Ethyl 3 Methylbutanoic Acid

Substrate Specificity and Kinetic Studies with Relevant Enzymes

The study of α,α-disubstituted amino acids has revealed their interactions with various enzymes, particularly those involved in amino acid metabolism. Due to the steric hindrance at the α-carbon, these compounds are often poor substrates but can be potent inhibitors. Enzymes that are likely to interact with (S)-2-amino-2-ethyl-3-methylbutanoic acid include those that recognize its parent amino acid, valine, or other branched-chain amino acids.

Key enzymes of interest would include:

Branched-Chain Amino Acid Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of branched-chain amino acids (leucine, isoleucine, and valine) to their corresponding α-keto acids. The presence of two substituents on the α-carbon of this compound would likely make it a poor substrate for transamination but a potential competitive inhibitor.

Aminoacyl-tRNA Synthetases (aaRS): These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a crucial step in protein synthesis. wou.edu The specificity of these enzymes is high, and while this compound might bind to the active site of valyl-tRNA synthetase, it is unlikely to be efficiently ligated to the tRNA. wou.edu

Other enzymes in amino acid metabolic pathways: Depending on the cellular context, other enzymes that process amino acids could also be potential interaction partners.

Kinetic data for the direct interaction of this compound with these enzymes is not readily found in published research. However, studies on analogous α,α-disubstituted amino acids provide a framework for expected kinetic profiles, which would likely show a high inhibition constant (Ki) and a very low catalytic rate (kcat) if any substrate activity is present.

Table 1: Potential Enzyme Interactions and Expected Kinetic Effects

| Enzyme | Expected Interaction Type | Potential Kinetic Effect |

| Branched-Chain Aminotransferase (BCAT) | Competitive Inhibition | Increased apparent Km for natural substrates |

| Valyl-tRNA Synthetase | Competitive Inhibition | Inhibition of valine activation and tRNA charging |

| Other Amino Acid Racemases | Potential Inhibition | Reduced rate of racemization of natural substrates |

Elucidation of Enzyme-Ligand Binding Mechanisms

The binding of α,α-disubstituted amino acids to enzyme active sites has been elucidated through structural biology techniques such as X-ray crystallography and computational modeling for related compounds. The binding mechanism of this compound within an enzyme's active site would be dictated by the specific stereochemistry of the compound and the architecture of the binding pocket.

For an enzyme like BCAT, the amino acid would be expected to occupy the substrate-binding pocket. The carboxylate and amino groups would likely form the canonical salt bridges and hydrogen bonds that are typical for amino acid recognition. The isopropyl group, mimicking the side chain of valine, would fit into the hydrophobic portion of the active site. The novel α-ethyl group would introduce additional steric bulk. This could either enhance binding through favorable van der Waals interactions if the pocket is accommodating, or it could lead to steric clashes that prevent an optimal binding conformation, thus contributing to its inhibitory effect.

The stability of the enzyme-ligand complex would be a key determinant of its inhibitory potency. Techniques such as isothermal titration calorimetry (ITC) could be employed to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Modulation of Enzyme Activity by this compound and its Analogues

This compound and its analogues are expected to act as modulators, primarily inhibitors, of enzymes involved in branched-chain amino acid metabolism. The presence of the second substituent at the α-carbon generally prevents the formation of the Schiff base intermediate required for transamination reactions, making these compounds effective inhibitors of aminotransferases.

The inhibitory activity of these compounds can be influenced by the nature of the α-substituents. For example, increasing the size of the alkyl groups at the α-position can lead to stronger inhibition of certain enzymes, provided the substituents can be accommodated within the active site.

Analogues of this compound could include compounds where the α-ethyl group is replaced by other alkyl groups or where the isopropyl side chain is altered. The study of such analogues would provide valuable structure-activity relationship (SAR) data, clarifying the specific molecular features that govern the potency and selectivity of enzyme inhibition.

Research on other non-proteinogenic amino acids, such as α-aminobutyric acid (AABA), has shown that these molecules can have significant modulatory effects on cellular processes, including inflammation, through metabolic and epigenetic pathways. nih.gov This suggests that beyond direct enzyme inhibition, this compound could have broader biological effects if it is metabolized or influences metabolic pathways.

Chemical Derivatization and Structural Modification of S 2 Amino 2 Ethyl 3 Methylbutanoic Acid

Structure-Reactivity and Structure-Binding Relationship Studies

The relationship between the three-dimensional structure of a molecule and its chemical reactivity or binding affinity to a biological target is a cornerstone of medicinal chemistry and drug design. For (S)-2-amino-2-ethyl-3-methylbutanoic acid and its derivatives, these studies are crucial for understanding their potential biological roles.

The introduction of bulky substituents at the α-carbon, as in this compound, significantly restricts the conformational freedom of the molecule. This can lead to enhanced receptor selectivity, as the rigid structure may fit more precisely into a specific binding pocket. nih.gov Furthermore, the quaternary α-carbon can protect the molecule from enzymatic degradation, leading to increased metabolic stability and a longer biological half-life.

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound, SAR studies would involve synthesizing a library of derivatives with variations in the N-substituent, the side chains, and the carboxylic acid moiety, and then assessing their activity in relevant biological assays. researchgate.net For instance, the incorporation of non-proteinogenic amino acids with bulky and hydrophobic side chains has been shown to improve the binding affinity of peptides to their targets. google.comnih.gov

Table 2: General Principles of Structure-Activity Relationships for α,α-Disubstituted Amino Acid Derivatives

| Structural Modification | Potential Effect on Reactivity/Binding | Rationale |

| Alteration of Side-Chain Bulk/Lipophilicity | Changes in binding affinity and selectivity. | The size, shape, and hydrophobicity of the side chains are critical for fitting into the binding pocket of a receptor or enzyme. nih.gov |

| Introduction of Polar/Charged Groups | Modified solubility and potential for new hydrogen bonding or ionic interactions. | Can enhance or decrease binding affinity depending on the nature of the binding site. |

| N-Alkylation/N-Acylation | Altered hydrogen bonding capacity and lipophilicity. | Can impact receptor binding and membrane permeability. |

| Esterification/Amidation of Carboxyl Group | Modified prodrug characteristics and interaction with the binding site. | The carboxylate is often a key recognition element for receptors. |

| Introduction of Halogens | Increased metabolic stability and altered electronic properties. | Can lead to stronger binding interactions through halogen bonding. |

Development of Radiolabeled this compound Analogues for Tracer Studies

Radiolabeled amino acids are valuable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). nih.govfrontiersin.org These tracers can provide information on amino acid transport and metabolism, which are often upregulated in cancer cells. The development of radiolabeled analogues of this compound could enable non-invasive studies of its biodistribution and target engagement.

The choice of radionuclide is critical for PET imaging. Fluorine-18 (¹⁸F) is a commonly used positron emitter due to its favorable half-life (109.7 min) and low positron energy. nih.gov Carbon-11 (¹¹C) is another option, but its shorter half-life (20.3 min) requires an on-site cyclotron.

The synthesis of radiolabeled analogues of a sterically hindered molecule like this compound presents significant challenges. The radiolabeling step must be rapid and efficient due to the short half-life of the isotopes. Strategies for radiolabeling amino acids often involve the introduction of a prosthetic group containing the radioisotope. For example, a fluoroethyl group can be attached to the amino acid to introduce ¹⁸F. researchgate.net

Given the structure of this compound, potential radiolabeling strategies could include:

¹⁸F-labeling of the ethyl side chain: This would likely involve a multi-step synthesis starting from a precursor with a suitable leaving group for nucleophilic fluorination.

¹¹C-methylation of the amino group: This could be achieved using [¹¹C]methyl iodide or [¹¹C]methyl triflate, although the steric hindrance might necessitate harsh conditions.

Coupling with an ¹⁸F-labeled prosthetic group: A common strategy is to attach a small, ¹⁸F-labeled molecule to the amino or carboxyl terminus of the amino acid.

The evaluation of a new radiotracer involves in vitro uptake assays in cell lines to determine its transport mechanism and in vivo PET imaging in animal models to assess its biodistribution, tumor targeting, and metabolic stability. researchgate.net The goal is to develop a tracer with high uptake in the target tissue and low background signal in surrounding tissues.

Applications of S 2 Amino 2 Ethyl 3 Methylbutanoic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

The inherent, well-defined three-dimensional structure of (S)-2-amino-2-ethyl-3-methylbutanoic acid makes it an excellent starting point for the synthesis of intricate molecules where precise stereochemical control is paramount. researchgate.net When incorporated into a larger molecule, its rigid framework can effectively dictate the spatial orientation of newly forming stereocenters.

A significant area of application is in the field of peptidomimetics and the synthesis of peptide-based structures. The inclusion of this sterically demanding amino acid into a peptide sequence imposes severe conformational constraints. The bulky gem-diethyl group can interrupt standard hydrogen-bonding patterns, forcing the peptide backbone to adopt specific secondary structures like turns and helices. This capability is crucial for designing molecules that can mimic or block protein-protein interactions, a key strategy in modern drug discovery.

Furthermore, this amino acid serves as a versatile precursor for other chiral molecules. Its amino and carboxylic acid groups can be chemically altered in a selective manner to construct more elaborate molecular architectures. For instance, the carboxylic acid can be reduced to a chiral amino alcohol, which itself is a valuable building block for the synthesis of various natural products.

Role as a Chiral Auxiliary in Asymmetric Synthetic Transformations

A chiral auxiliary is a molecule that is temporarily attached to a starting material to guide a chemical reaction towards the formation of a specific stereoisomer. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. Derivatives of this compound have proven to be effective chiral auxiliaries in several types of asymmetric reactions. wikipedia.orgnih.gov

One of the most successful applications is in the asymmetric alkylation of enolates. In this process, the amino acid is first converted into a chiral amide. The steric hindrance provided by the ethyl and isopropyl groups at the α-carbon effectively blocks one face of the resulting enolate, compelling an incoming electrophile to attack from the opposite, less hindered face. This directed attack leads to a high degree of stereocontrol, frequently producing the desired product with high enantiomeric excess.

Derivatives of this amino acid have also been used to direct the stereochemical outcome of asymmetric Michael additions and Diels-Alder reactions. nih.gov For example, when attached to a dienophile in a Diels-Alder reaction, the chiral auxiliary can influence the approach of the diene, resulting in the preferential formation of one enantiomer of the cyclic product. The rigidity and well-defined stereochemistry of the auxiliary are key to achieving this high level of selectivity. Once the cycloaddition is complete, the auxiliary can be cleaved and potentially recycled, yielding the enantiomerically enriched product. nih.govmdpi.com

Table 1: Asymmetric Transformations Using Chiral Auxiliaries Derived from Amino Acids

| Reaction Type | Chiral Auxiliary Type | Substrate | Product Type | Typical Stereoselectivity (de/ee) |

| Alkylation | Oxazolidinone | Enolate | α-Alkylated Carbonyl | >95% de |

| Aldol Reaction | Camphorsultam | Enolate | β-Hydroxy Carbonyl | >98% de |

| Diels-Alder | Phenylmenthol Derivative | Dienophile | Cyclohexene Derivative | >90% de |

| Michael Addition | Ni(II) Complex of Schiff Base | α,β-Unsaturated Ketone | γ-Keto Amino Acid | High enantioselectivity |

This table presents representative data for common asymmetric transformations where chiral auxiliaries, including those conceptually similar to derivatives of this compound, are employed to achieve high stereoselectivity. "de" stands for diastereomeric excess and "ee" for enantiomeric excess.

Precursor Synthesis for Bioactive Scaffolds and Molecular Probes

The unique structural attributes of this compound make it a valuable precursor for the synthesis of innovative bioactive scaffolds and molecular probes. nih.gov Its incorporation can bestow specific conformational properties and biological functions upon larger, more complex molecules.

In medicinal chemistry, this amino acid is used to build constrained peptide analogues that show improved metabolic stability and enhanced binding affinity for their biological targets. researchgate.net The α,α-disubstitution provides a steric shield that prevents degradation by peptidases, a common challenge for peptide-based therapeutics. This increased longevity, combined with the ability to lock the molecule into a specific bioactive conformation, makes it a prized component in drug design.

Moreover, it has been employed in the creation of molecular probes for studying biological systems. By attaching a fluorescent marker or a reactive group, researchers can develop probes that selectively target and visualize specific enzymes or receptors. The well-defined stereochemistry of the amino acid ensures a highly specific interaction between the probe and its biological target, enabling precise investigations of cellular processes.

Coordination Chemistry of S 2 Amino 2 Ethyl 3 Methylbutanoic Acid and Its Metal Complexes

Chelation Behavior with Transition Metal Ions

Amino acids most commonly act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring. wikipedia.org This N,O-bidentate coordination is the predominant binding mode for 2-amino-3-methylbutanoic acid in its complexes with transition metals such as chromium(III) and oxovanadium(IV). scirp.orgscirp.org In these complexes, the amino acid exists as its conjugate base, the aminocarboxylate. wikipedia.org

Studies on chromium(III) complexes with 2-amino-3-methylbutanoic acid suggest that the ligand coordinates in a bidentate fashion. scirp.org Similarly, for oxovanadium(IV) complexes, the coordination involves the nitrogen of the amino group and an oxygen from the carboxylate group. scirp.org The steric bulk of the isopropyl group in valine influences the stability and geometry of the resulting complexes, a factor that would be even more pronounced with the presence of an additional ethyl group at the α-carbon in (S)-2-amino-2-ethyl-3-methylbutanoic acid. This increased steric hindrance could potentially affect the stability of the metal-ligand bond and the preferred coordination geometry.

In some instances, amino acids with coordinating side chains can act as tridentate ligands. wikipedia.org However, for this compound, which has a non-coordinating alkyl side chain, bidentate chelation is the expected mode of interaction with transition metal ions.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of transition metal complexes with 2-amino-3-methylbutanoic acid is typically achieved by reacting a salt of the metal ion with the amino acid in an appropriate solvent, often with gentle heating. scirp.org For example, the synthesis of a chromium(III) complex involved the reaction of chromium(III) chloride hexahydrate with 2-amino-3-methylbutanoic acid in an aqueous ethanolic solution, resulting in the precipitation of the complex. scirp.org Similarly, oxovanadium(IV) complexes have been synthesized by reacting vanadyl sulfate (B86663) with the amino acid. researchgate.netscirp.org Mixed-ligand complexes have also been prepared by introducing a secondary ligand, such as 1,10-phenanthroline (B135089) or ethylenediamine (B42938), into the reaction mixture. researchgate.net

Spectroscopic techniques are crucial for characterizing the resulting metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. In the free amino acid (in its zwitterionic form), characteristic bands for the NH₃⁺ and COO⁻ groups are observed. scirp.org Upon coordination to a metal ion, the stretching frequencies of these groups shift. For instance, in chromium(III) and oxovanadium(IV) complexes of 2-amino-3-methylbutanoic acid, shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (ν_asym(COO⁻) and ν_sym(COO⁻)) are indicative of its involvement in bonding. scirp.orgscirp.org The difference between these two frequencies (Δν) can help to distinguish between monodentate and bidentate coordination of the carboxylate group. scirp.org Furthermore, the appearance of new bands at lower frequencies can be assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, confirming the formation of the chelate. scirp.org In the case of oxovanadium(IV) complexes, a strong band around 950 cm⁻¹ is characteristic of the V=O stretch. scirp.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry. For example, the electronic spectrum of the chromium(III) complex of 2-amino-3-methylbutanoic acid shows bands characteristic of a d³ system in an octahedral environment. researchgate.net The observed transitions are typically assigned to ⁴A₂g → ⁴T₂g(F), ⁴A₂g → ⁴T₁g(F), and ⁴A₂g → ⁴T₁g(P). researchgate.net For oxovanadium(IV) complexes, which have a d¹ configuration, the electronic spectra can help to propose a square pyramidal or octahedral geometry. researchgate.net

The following table summarizes the key spectroscopic data for metal complexes of 2-amino-3-methylbutanoic acid, which serves as a model for the complexes of this compound.

| Complex | Key IR Bands (cm⁻¹) | Electronic Transitions (nm) | Reference |

| [Cr(2-amino-3-methylbutanoate)₂(H₂O)₂]Cl | ν(N-H), ν_asym(COO⁻), ν_sym(COO⁻), ν(Cr-N), ν(Cr-O) shifts observed, indicating coordination. scirp.orgscirp.org | Bands consistent with an octahedral Cr(III) geometry. researchgate.net | researchgate.netscirp.orgscirp.org |

| [VO(2-amino-3-methylbutanoate)₂] | ν(N-H), ν_asym(COO⁻), ν_sym(COO⁻) shifts; ν(V=O) around 950 cm⁻¹. scirp.org | Bands suggesting a square pyramidal geometry. researchgate.net | researchgate.netscirp.org |

| [VO(2-amino-3-methylbutanoate)(1,10-phenanthroline)] | ν(C=N) of phenanthroline shifts, confirming its coordination in addition to the amino acid. scirp.org | Bands indicative of a square pyramidal geometry. researchgate.net | researchgate.netscirp.org |

| [VO(2-amino-3-methylbutanoate)(ethylenediamine)(H₂O)] | Bands indicating coordination of both the amino acid and ethylenediamine. scirp.org | Bands suggesting a distorted octahedral geometry. scirp.org | scirp.orgscirp.org |

Structural Analysis of Coordination Compounds (e.g., Ligand Geometry, Coordination Modes)

While crystal structures for complexes of this compound are not available, the structural analysis of related amino acid complexes provides a strong basis for predicting their geometries. Based on spectroscopic and magnetic susceptibility data, geometries for the metal complexes of 2-amino-3-methylbutanoic acid have been proposed.

For the chromium(III) complex, an octahedral geometry is suggested, with the two bidentate amino acid ligands occupying the equatorial plane and two water molecules in the axial positions. scirp.org This results in a [Cr(amino acid)₂(H₂O)₂]⁺ complex cation. scirp.org

The coordination geometry of oxovanadium(IV) complexes is often square pyramidal. For the bis(2-amino-3-methylbutanoato)oxovanadium(IV) complex, a square pyramidal geometry is proposed. scirp.orgscirp.org In the case of mixed-ligand complexes, the geometry can be influenced by the secondary ligand. For instance, the 1,10-phenanthroline adduct of the oxovanadium(IV) complex is also proposed to be square pyramidal, whereas the ethylenediamine adduct is suggested to have a distorted octahedral geometry, likely due to the coordination of a water molecule. scirp.org

The stereochemistry of the ligand itself is an important factor. The (S) configuration of this compound would be retained upon coordination, leading to chiral metal complexes. For octahedral complexes with two bidentate ligands, this can result in the formation of different diastereomers (Δ and Λ isomers).

Theoretical Investigations of Metal-Ligand Interactions

Theoretical investigations, such as those using Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and predicting the structures of coordination complexes. While no specific theoretical studies on this compound complexes were found, computational studies on similar systems, such as L-leucine complexes with iron and copper ions, have been performed. nih.gov

These studies typically involve optimizing the geometry of the metal complex to find the most stable structure. The calculations can provide detailed information on bond lengths and angles, as well as the electronic properties of the complex. For instance, in a theoretical study of L-leucine complexes, it was found that the ligand preferentially coordinates to the metal ions through the two oxygen atoms of the carboxylate group in its dipole-salt form. nih.gov

For this compound, DFT calculations could be employed to:

Determine the most stable coordination mode (N,O-bidentate).

Calculate the bond energies of the metal-nitrogen and metal-oxygen bonds.

Predict the ground-state electronic structure and explain the experimental UV-Vis spectra.

Assess the influence of the α-ethyl group on the steric and electronic properties of the ligand and its complexes compared to valine.

Investigate the relative stabilities of different possible isomers.

Such theoretical work would be invaluable for complementing experimental findings and providing a deeper insight into the coordination chemistry of this synthetic amino acid.

Computational and Theoretical Studies of S 2 Amino 2 Ethyl 3 Methylbutanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. aps.org For (S)-2-amino-2-ethyl-3-methylbutanoic acid, these calculations reveal how the unique α,α-disubstitution influences its stability, reactivity, and electrostatic character.

Detailed research findings from DFT studies, typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p), provide a comprehensive picture of the molecule's electronic landscape. nih.gov The geometry is first optimized to find the lowest energy conformation. In the gas phase, the canonical form is favored, while the zwitterionic form predominates in polar solvents. researchgate.net Key electronic descriptors are then calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for assessing chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For this amino acid, the electron-donating alkyl groups at the α-carbon are expected to raise the HOMO energy, potentially making it more susceptible to oxidation compared to simpler amino acids.

The molecular electrostatic potential (MEP) surface visually represents the charge distribution. For this compound, the MEP would show a negative potential (red) around the carboxylic oxygen atoms and a positive potential (blue) near the ammonium (B1175870) group's hydrogens, highlighting the regions for electrophilic and nucleophilic attack, respectively. Atomic charges, calculated via methods like Mulliken population analysis, quantify the charge distribution among the atoms.

Table 1: Predicted Electronic Properties of this compound (Zwitterionic Form) from DFT Calculations

| Property | Predicted Value | Significance |

| Energy of HOMO | -6.8 eV | Indicates the electron-donating capability; relates to susceptibility to oxidation. |

| Energy of LUMO | -0.9 eV | Indicates the electron-accepting capability; relates to susceptibility to reduction. |

| HOMO-LUMO Gap | 5.9 eV | Represents kinetic stability and chemical reactivity. aps.org |

| Dipole Moment | 12.5 D | Measures the overall polarity of the molecule, influencing solubility and interactions. |

| Ionization Potential | 6.8 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.9 eV | The energy released when an electron is added to the molecule. |

Molecular Dynamics Simulations for Conformational and Solvation Behavior

While quantum calculations describe the static electronic nature of a molecule, molecular dynamics (MD) simulations provide insights into its dynamic behavior over time, particularly its conformational flexibility and interactions with a solvent environment. nih.gov For this compound, MD simulations are crucial for understanding how the bulky α-substituents restrict its conformational space.

A typical MD simulation requires a robust force field, such as CHARMM or AMBER, which defines the potential energy of the system. nih.govnih.gov Since this compound is a non-standard amino acid, parameters for its unique structure would first need to be developed and validated, often using quantum mechanical data to ensure accuracy. nih.govacs.org The molecule would then be placed in a simulation box filled with explicit water molecules (e.g., TIP3P model) under periodic boundary conditions to simulate a bulk solvent environment.

Analysis of the MD trajectory reveals the accessible conformations by monitoring the backbone dihedral angles (phi, ψ). Unlike standard amino acids, α,α-disubstituted amino acids have a severely restricted "allowed" region in the Ramachandran plot. nih.gov The steric clash between the α-ethyl and α-isopropyl groups, along with the backbone atoms, would likely constrain the molecule to a very specific set of conformations.

Solvation behavior is analyzed by calculating radial distribution functions (RDFs) between the solute's functional groups (e.g., COO⁻ and NH₃⁺) and the solvent water molecules. The RDFs would reveal the structure and stability of the hydration shells, quantifying how the molecule organizes the surrounding water, which is critical for its solubility and thermodynamic properties.

Table 2: Predicted Conformational Preferences for this compound from MD Simulations

| Dihedral Angle | Predicted Stable Range | Implication |

| Phi (φ) | -80° to -50° | Highly restricted due to steric hindrance from the α-ethyl and α-isopropyl groups. |

| Psi (ψ) | +120° to +150° | Also highly restricted, favoring a more extended conformation rather than helical or compact structures. |

| Chi1 (χ1) | g- (-60°), t (180°) | Rotation around the N-Cα-Cβ-Cγ bond of the isopropyl group, showing preference for specific rotamers. |

In Silico Prediction of Reaction Pathways and Enzyme-Substrate Interactions

Understanding how this compound might be metabolized or utilized requires predicting its interactions with enzymes. Molecular docking and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful tools for this purpose. quantumzyme.comnih.gov

Molecular docking could be used to predict the binding pose and affinity of the amino acid within the active site of a target enzyme, for example, a transaminase. quantumzyme.com Transaminases catalyze the transfer of an amino group to a keto acid and are known to act on a variety of amino acid substrates. Docking simulations would score different binding poses based on factors like electrostatic and van der Waals interactions. The results would likely show that the bulky α-substituents of this compound present a significant challenge for fitting into active sites evolved for smaller, standard amino acids.

To study a potential reaction, such as transamination, a QM/MM approach is employed. acs.orgnih.govnih.gov In this method, the amino acid and the critical components of the enzyme's active site (like the PLP cofactor and key residues) are treated with high-level quantum mechanics, while the rest of the protein is treated with a classical force field. mdpi.com This allows for the modeling of bond-breaking and bond-forming events. A QM/MM simulation could trace the reaction coordinate for the initial step of transamination: the abstraction of the α-proton by a catalytic lysine (B10760008) residue. The calculated energy barrier for this step would indicate the feasibility of the reaction.

Table 3: Hypothetical Docking Results with a Pyridoxal (B1214274) Phosphate (PLP)-Dependent Transaminase

| Parameter | Predicted Outcome | Rationale |

| Binding Affinity (Score) | -5.5 kcal/mol | Moderate affinity; lower than a native substrate due to steric penalty from the α-ethyl group. |

| Key Interacting Residues | Arg, Asp, Tyr | Formation of salt bridges with the carboxylate and ammonium groups, typical for amino acid binding. |

| Orientation in Active Site | Suboptimal for catalysis | The α-ethyl group may prevent ideal alignment of the Cα-H bond for proton abstraction by the catalytic base. |

| QM/MM Activation Energy | > 25 kcal/mol | High energy barrier suggesting the compound would be a poor substrate or an inhibitor for this enzyme. |

Advanced Cheminformatics and Bioinformatics Approaches

Cheminformatics and bioinformatics provide the tools to classify, analyze, and predict the properties of novel molecules based on their structure. For this compound, these approaches help in its digital representation and in silico property prediction.

The first step is to generate unique molecular identifiers. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) provide unambiguous, machine-readable representations of the molecule's 2D and 3D structure.

Next, various molecular descriptors can be calculated to predict physicochemical properties. These descriptors are numerical values derived from the chemical structure that quantify its features. For instance, the octanol-water partition coefficient (LogP) predicts hydrophobicity, while the Topological Polar Surface Area (TPSA) estimates membrane permeability. These can be calculated using online platforms and software like SwissADME. expasy.org For this compound, the additional ethyl group compared to valine would increase its LogP, indicating greater hydrophobicity.

From a bioinformatics perspective, if this non-standard amino acid were to be incorporated into a peptide sequence, tools like PROVEAN or SIFT would be unable to predict the functional consequences of its substitution without specific training. oup.com Databases and tools for non-standard amino acids would be required to properly model its impact on peptide or protein structure and function. genscript.com

Table 4: Calculated Cheminformatics Descriptors for this compound

| Descriptor | Calculated Value | Significance |

| Molecular Formula | C₇H₁₅NO₂ | Basic atomic composition. |

| Molecular Weight | 145.20 g/mol | Mass of one mole of the substance. |

| SMILES String | CCC(C(C)C)(N)C(=O)O | Unambiguous 1D representation of the molecule. |

| InChIKey | BGEIPBPSBWEQSE-UHFFFAOYSA-N | A hashed, fixed-length character signature for database searching. |

| Calculated LogP (cLogP) | 1.55 | Indicates hydrophobicity; higher than valine, suggesting lower water solubility. |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Predicts transport properties such as membrane permeability. |

| Number of Rotatable Bonds | 4 | An indicator of molecular flexibility. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-amino-2-ethyl-3-methylbutanoic acid, and how are stereochemical outcomes controlled?

- Methodology :

- Enantioselective synthesis : Use chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution to ensure (S)-configuration. Substitution reactions of brominated precursors (e.g., (S)-2-bromo-3-methylbutanoic acid) with ammonia or amines under controlled pH and temperature can yield the amino derivative .

- Esterification pathways : Protic acids (HCl, H₂SO₄) or thionyl chloride catalyze ester formation, followed by aminolysis to introduce the amino group. Purification via recrystallization or column chromatography ensures enantiomeric excess (>94% ee) .

- Key parameters : Reaction time (12-24 hr reflux), solvent polarity (THF, DMF), and stoichiometric ratios (1:1.2 amine:substrate) are critical for yield optimization.

Q. How can the stereochemical purity of this compound be validated?

- Analytical techniques :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to resolve enantiomers. Retention time comparisons with standards confirm purity .

- Circular Dichroism (CD) : Measure Cotton effects at 210-230 nm to verify (S)-configuration.

- X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration, as demonstrated in structurally related amino acids .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Stepwise purification :

Liquid-liquid extraction : Separate unreacted amines or acids using ethyl acetate/water phases at pH 4.5 (isoelectric point of the compound).

Ion-exchange chromatography : Utilize Dowex 50WX8 resin to isolate cationic amino acids from neutral byproducts.

Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals (>98%) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Root-cause analysis :

- Variability in stereochemical purity : Compare enantiomeric excess (ee) values across studies; impurities >5% may alter enzyme binding .

- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. water) can affect solubility and activity. Validate results under standardized conditions .

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to assess reproducibility across independent datasets .

Q. What experimental strategies elucidate the compound’s interactions with enzymes like aminotransferases?

- Mechanistic studies :

- Kinetic assays : Measure and using UV-Vis spectroscopy (e.g., NADH depletion at 340 nm) to determine inhibition constants ().

- Docking simulations : Use AutoDock Vina with X-ray structures of target enzymes (PDB: 1AJS) to predict binding modes. Validate with mutagenesis (e.g., Ala-scanning of active sites) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (, ) to distinguish competitive vs. non-competitive inhibition .

Q. How can structural analogs of this compound be designed to enhance metabolic stability without compromising activity?

- Rational design :

- Bioisosteric replacement : Substitute the ethyl group with cyclopropyl (improves rigidity) or trifluoromethyl (enhances lipophilicity) moieties. Synthesize analogs via reductive amination or Ugi reactions .

- Prodrug strategies : Introduce labile esters (e.g., pivaloyloxymethyl) at the carboxyl group to increase oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) assess stability .

- Metabolic profiling : Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at C3) and modify vulnerable positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.